molecular formula C23H34N2O9S B1198347 N-Demethylcelesticetin CAS No. 40736-31-0

N-Demethylcelesticetin

Cat. No.: B1198347
CAS No.: 40736-31-0
M. Wt: 514.6 g/mol
InChI Key: JGNMAXOBERVZHJ-UHFFFAOYSA-N
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Description

N-Demethylcelesticetin is a natural lincosamide antibiotic produced by Streptomyces caelestis mutants (e.g., NRRL 5481 and NRRL 2418) . Its molecular formula is C23H34N2O9S (molecular weight: 514.596 g/mol), and it exhibits activity against gram-positive bacteria . Structurally, it lacks a methyl group on the nitrogen atom compared to its parent compound, celesticetin, which influences its chemical and biological properties. Key physicochemical characteristics include:

  • Solubility: Methanol and water .
  • Optical Rotation: [α]25D = +112.5° (as hydrochloride) .
  • UV Spectra: λmax 238 and 304 nm in methanol, shifting to 241 and 332 nm in NaOH, indicating pH-dependent spectral behavior .

Properties

CAS No.

40736-31-0

Molecular Formula

C23H34N2O9S

Molecular Weight

514.6 g/mol

IUPAC Name

2-[3,4,5-trihydroxy-6-[2-methoxy-1-(pyrrolidine-2-carbonylamino)propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate

InChI

InChI=1S/C23H34N2O9S/c1-12(32-2)16(25-21(30)14-7-5-9-24-14)20-18(28)17(27)19(29)23(34-20)35-11-10-33-22(31)13-6-3-4-8-15(13)26/h3-4,6,8,12,14,16-20,23-24,26-29H,5,7,9-11H2,1-2H3,(H,25,30)

InChI Key

JGNMAXOBERVZHJ-UHFFFAOYSA-N

SMILES

CC(C(C1C(C(C(C(O1)SCCOC(=O)C2=CC=CC=C2O)O)O)O)NC(=O)C3CCCN3)OC

Canonical SMILES

CC(C(C1C(C(C(C(O1)SCCOC(=O)C2=CC=CC=C2O)O)O)O)NC(=O)C3CCCN3)OC

Synonyms

N-demethylcelesticetin

Origin of Product

United States

Comparison with Similar Compounds

Structural Implications :

  • O-Demethylcelesticetin differs in the position of demethylation (sugar moiety vs. nitrogen), which may alter ribosomal binding affinity or resistance profiles .

Key Findings :

  • N-Demethylcelesticetin’s N-demethylation may reduce susceptibility to resistance mechanisms (e.g., Erm-mediated methylation) compared to methylated lincosamides .
  • Semisynthetic derivatives of this compound (e.g., chlorinated variants) show enhanced stability and activity, as seen in other lincosamide modifications .

Physicochemical Properties

Property This compound O-Demethylcelesticetin Lincomycin A
Solubility Methanol, water Water, methanol, ethanol Water-soluble
Specific Rotation (°) +112.5 (HCl) Not reported +137 (H2O)
UV λmax (nm) 238, 304 (MeOH) Not reported 280 (H2O)

Notable Trends:

  • This compound’s solubility profile suggests better formulation flexibility than lincomycin A.
  • The lack of O-demethylcelesticetin’s optical data limits direct comparisons, but its solubility in ethanol indicates distinct polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Demethylcelesticetin
Reactant of Route 2
N-Demethylcelesticetin

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